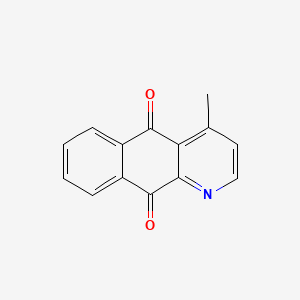

4-Methylbenzo(g)quinoline-5,10-dione

Cat. No. B1201755

Key on ui cas rn:

96889-94-0

M. Wt: 223.23 g/mol

InChI Key: GVRYUHXXENMGEV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05530004

Procedure details

(E)-2-Butenal N,N-dimethylhydrazone, (3.70 g, 0.033 mol) in dry xylene (10 mL, Fisher) was added to a xylene solution (50 mL) of 2-bromo-1,4-naphthoquinone, (6.00 g, 0.025 mol) in a 200-mL, round-bottomed flask fitted with a condensor. The dark mixture was then heated at reflux for 6 h under a nitrogen atmosphere before decanting the solution into a 500-mL separatory funnel. The solids coating the wall of the flask were washed thoroughly with ethyl acetate (6×25 mL) and these washings added to the separatory funnel. The combined organic solutions were extracted with 2N sulfuric acid solution (1×100 mL followed by 2×75 mL). The acid layers were then combined, chilled in ice, and made basic (~pH 10 test paper) with sodium hydroxide before extracting with ethyl acetate (4×100 mL). The latter organic layers were dried over potassium carbonate and concentrated to dryness on a rotary evaporator. This material was applied to a 4×70 cm column of Silica gel (Merck 230-400 mesh) and the product Muted with ethyl acetate. Concentration of the appropriate column fractions yielded pure cleistopholine (3.20 g, 57%); mp 202°-204° C. (lit. mp 198°-201° C.). IR (KBr) 1680, 1660, 1590, 1300, 980, 720 cm-1 ; 1H NMR (CDCl3) δ8.86 (d, J=4.9 Hz, 1 H), 8.34-8.30 (m, 1 H), 8.24-8.19 (m, 1 H), 7.82-7.76 (m, 2 H), 7.47 (dd, J=4.9, 0.7 Hz, 1 H), 2.88 (br s, 3 H); 13C NMR (CDCl3) 184.7 (0), 181.9 (0), 153.4 (1), 151.5 (0), 150.0 (0), 134.5 (1), 134.1 (1), 133.8 (0), 132.5 (0), 131.2 (1), 129.1 (0), 127.3 (1), 127.1 (1), 2.28 (3) ppm.

Identifiers

|

REACTION_CXSMILES

|

CN(C)[N:3]=[CH:4]/[CH:5]=[CH:6]/[CH3:7].Br[C:10]1[C:11](=[O:21])[C:12]2[C:17]([C:18](=[O:20])[CH:19]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2>C1(C)C(C)=CC=CC=1>[CH3:7][C:6]1[CH:5]=[CH:4][N:3]=[C:19]2[C:18](=[O:20])[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:11](=[O:21])[C:10]=12

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.7 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(N=C\C=C\C)C

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(C2=CC=CC=C2C(C1)=O)=O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condensor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The dark mixture was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 6 h under a nitrogen atmosphere

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before decanting the solution into a 500-mL separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids coating the wall of the flask were washed thoroughly with ethyl acetate (6×25 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

these washings added to the separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic solutions were extracted with 2N sulfuric acid solution (1×100 mL followed by 2×75 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled in ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

before extracting with ethyl acetate (4×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The latter organic layers were dried over potassium carbonate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness on a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CN=C2C1C(=O)C=3C=CC=CC3C2=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.2 g | |

| YIELD: PERCENTYIELD | 57% | |

| YIELD: CALCULATEDPERCENTYIELD | 57.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |